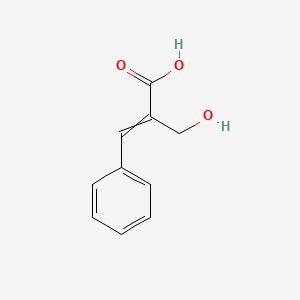
(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid
概要
説明
2-Benzylidene-3-hydroxypropionic acid is an organic compound characterized by the presence of a benzylidene group attached to a hydroxypropionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylidene-3-hydroxypropionic acid typically involves the condensation of benzaldehyde with 3-hydroxypropionic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods: Industrial production of 2-benzylidene-3-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2-Benzylidene-3-hydroxypropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of benzylidene malonic acid.
Reduction: The benzylidene group can be reduced to form 3-hydroxypropionic acid derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products:
科学的研究の応用
2-Benzylidene-3-hydroxypropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-benzylidene-3-hydroxypropionic acid involves its interaction with various molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
類似化合物との比較
3-Hydroxypropionic Acid: Shares the hydroxypropionic acid backbone but lacks the benzylidene group.
Benzylidene Malonic Acid: Similar structure but with an additional carboxyl group.
Cinnamic Acid: Contains a similar benzylidene group but with a different acid moiety
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |
InChIキー |
FRLSOAJUVAVPSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C(CO)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














